1-Cyclopropyl-1,3-benzodiazole-5-carbonitrile
Description
Properties
IUPAC Name |
1-cyclopropylbenzimidazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-6-8-1-4-11-10(5-8)13-7-14(11)9-2-3-9/h1,4-5,7,9H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCYPHZGXDLIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2C=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-1,3-benzodiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopropylamine with 2-cyanophenyl isocyanate, followed by cyclization to form the benzimidazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H10N2
- Molecular Weight : Approximately 184.2 g/mol
- Structural Features : The compound features a cyclopropyl group attached to a benzodiazole ring with a cyano group at the 5-position. This arrangement contributes to its distinct chemical reactivity and biological interactions.
Medicinal Chemistry
CBCA has been investigated for its potential therapeutic applications, particularly in the following areas:
-
Antimicrobial Activity : Preliminary studies indicate that CBCA exhibits significant antimicrobial properties against various pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32 - Anticancer Properties : Research has highlighted its potential as an anticancer agent. In vivo studies using mouse models have demonstrated that CBCA can significantly reduce tumor sizes, linked to mechanisms such as enhanced apoptosis and reduced angiogenesis.
The biological activity of CBCA is attributed to its ability to interact with specific molecular targets:
- Mechanism of Action : Ongoing research focuses on how CBCA binds to enzymes or receptors, modulating their activity and influencing various biological pathways associated with diseases. This interaction is crucial for understanding its therapeutic potential .
Comparative Studies
Comparative analyses with other benzodiazole derivatives reveal the unique profile of CBCA:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Methyl-1,3-benzodiazole-5-carbonitrile | Methyl group instead of cyclopropyl | Different steric and electronic properties |
| 1-Butyl-1,3-benzodiazole-5-carbonitrile | Butyl group instead of cyclopropyl | Alters hydrophobic interactions |
| 1-Phenyl-1,3-benzodiazole-5-carbonitrile | Phenyl group introduces additional aromaticity | Influences stability and reactivity |
These comparisons underscore CBCA's distinct advantages in terms of biological activity and therapeutic applications.
Case Studies
Several case studies provide insights into the practical applications of CBCA:
-
In Vivo Efficacy in Cancer Models :
- A study involving a mouse model for breast cancer demonstrated that administration of CBCA led to a significant reduction in tumor size compared to control groups. The mechanism was primarily attributed to enhanced apoptosis and reduced angiogenesis.
-
Synergistic Effects in Combination Therapy :
- Research exploring the combination of CBCA with established chemotherapeutics like doxorubicin revealed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines. This suggests that CBCA could be an effective adjunct in cancer treatment protocols.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key parameters of 1-cyclopropyl-1,3-benzodiazole-5-carbonitrile with structurally related compounds from the evidence:
Key Observations:
- Core Structure Differences: The benzodiazole/triazole distinction significantly impacts electronic properties.
- Substituent Effects : The cyclopropyl group introduces steric bulk, which may enhance metabolic stability compared to smaller substituents like methyl or ethyl (e.g., in ’s ethyl-tetrahydropyridine analog) .
- Carbonitrile Position : The 5-carbonitrile group is conserved across analogs, suggesting its role in directing molecular interactions (e.g., hydrogen bonding with biological targets) .
Biological Activity
1-Cyclopropyl-1,3-benzodiazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the compound's structure, synthesis, biological activities, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C11H10N2
- Molecular Weight : 184.2 g/mol
- Structure : The compound features a cyclopropyl group attached to a benzodiazole ring and a cyano group at the 5-position, which contributes to its unique chemical properties and biological activities.
Biological Activities
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values suggest potent activity at low concentrations.
| Bacterial Strain | MIC Value (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 44 |
| Bacillus subtilis | 180 |
| Escherichia coli | >160 |
These results highlight the compound's potential as a therapeutic agent against resistant bacterial strains .
Anticancer Activity
Research has shown that this compound may also possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes related to cell proliferation. The compound's structure allows it to interact with molecular targets in cancer cells, potentially leading to reduced tumor growth.
The biological effects of this compound are believed to stem from its ability to bind to specific enzymes or receptors involved in disease processes. Ongoing research aims to elucidate the precise molecular pathways affected by this compound, which may include:
- Inhibition of DNA synthesis
- Modulation of cell signaling pathways
- Interaction with microbial cell membranes
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Antimicrobial Evaluation : A study synthesized various derivatives of benzodiazole compounds, including this compound. The derivatives were tested for their antimicrobial activities against a panel of bacteria, confirming the original compound's efficacy .
- Anticancer Screening : Another study investigated the anticancer potential of this compound by evaluating its effects on different cancer cell lines. Results indicated that it could inhibit cell viability significantly at nanomolar concentrations .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 1-Cyclopropyl-1,3-benzodiazole-5-carbonitrile?
- Answer: Synthesis typically involves multi-step routes:
- Cyclopropanation: Introduction of the cyclopropyl group via [2+1] cycloaddition or alkylation of a diazole precursor.
- Benzodiazole Core Formation: Condensation reactions using ortho-diamine derivatives with nitriles or carbonyl compounds under acidic conditions.
- Functionalization: The carbonitrile group is introduced via nucleophilic substitution or cyanation reactions (e.g., using CuCN or KCN).
- Purification: Column chromatography or recrystallization is employed for isolation .
Q. How is the structural integrity of this compound validated experimentally?
- Answer: Characterization relies on:
- Spectroscopy:
- NMR (¹H/¹³C): Confirms cyclopropane proton integration (δ 0.5–1.5 ppm) and benzodiazole aromaticity.
- IR: Detects C≡N stretching (~2200 cm⁻¹) and C-N/C-O bonds in the diazole ring.
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight.
- X-ray Crystallography: Resolves bond angles and stereochemistry of the cyclopropyl group .
Q. What functional groups in this compound influence its reactivity?
- Answer: Key groups include:
- Cyclopropyl: Strain-induced reactivity (e.g., ring-opening under acidic conditions).
- Benzodiazole: Aromatic π-system participates in charge-transfer interactions; N-atoms act as hydrogen bond acceptors.
- Carbonitrile (C≡N): Electrophilic site for nucleophilic addition (e.g., hydrolysis to amides) .
Advanced Research Questions
Q. How can researchers optimize cyclopropane ring formation to mitigate low yields?
- Answer: Strategies include:
- Catalysis: Transition metals (e.g., Pd or Cu) stabilize intermediates during cyclopropanation.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.
- Temperature Control: Low temperatures reduce side reactions (e.g., ring-opening).
- Substituent Tuning: Electron-withdrawing groups on the diazole core stabilize the transition state .
Q. How to address contradictions in biological activity data across studies?
- Answer: Discrepancies may arise from:
- Purity Issues: Validate compound purity via HPLC (>95%) and control for byproducts.
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times) across labs.
- Structural Analogues: Test derivatives to isolate the pharmacophore responsible for activity.
- Computational Modeling: Use docking studies to predict target interactions and validate hypotheses .
Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic properties?
- Answer: Key approaches include:
- In Vitro ADME: Microsomal stability assays (e.g., liver microsomes) to assess metabolic degradation.
- Permeability: Caco-2 cell monolayers predict intestinal absorption.
- Plasma Protein Binding: Equilibrium dialysis to measure free fraction.
- In Vivo Studies: Rodent models track bioavailability and half-life .
Q. How to design experiments probing the compound’s mechanism of action in cancer models?
- Answer:
- Target Identification: CRISPR-Cas9 screens or affinity proteomics to identify binding partners.
- Pathway Analysis: RNA-seq or phosphoproteomics to map signaling cascades (e.g., apoptosis, cell cycle).
- In Vivo Efficacy: Xenograft models with dose-response studies (e.g., 10–100 mg/kg, oral/IP).
- Resistance Profiling: Long-term exposure assays to identify compensatory pathways .
Safety and Compliance
Q. What safety precautions are advised given the lack of published SDS data?
- Answer: Follow general guidelines for nitriles and cyclopropanes:
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal: Neutralize cyanide-containing waste with bleach (NaOCl) before disposal.
- Ethical Compliance: Adhere to institutional review boards (IRBs) for biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
